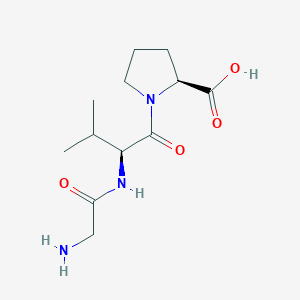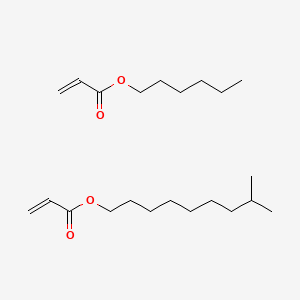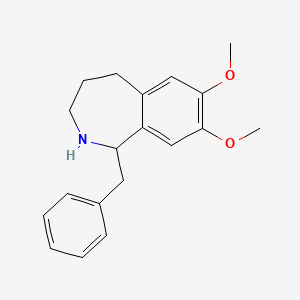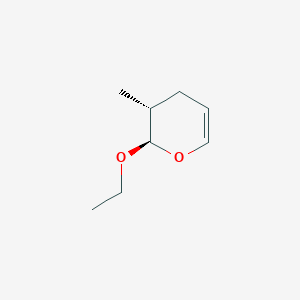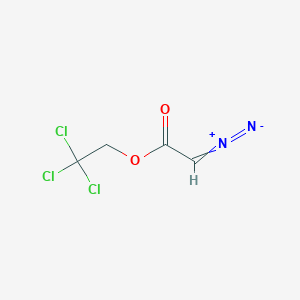![molecular formula C23H36BrN B14620116 1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine CAS No. 60601-81-2](/img/structure/B14620116.png)
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine is a complex organic compound with the molecular formula C23H36BrN and a molecular weight of 406.45 This compound is characterized by the presence of a bromophenyl group and a cyclohexylpropyl group attached to a piperidine ring
Métodos De Preparación
The synthesis of 1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine involves several steps. One common method includes the reaction of 3-bromophenylpropyl bromide with piperidine under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and formation of a hydrogenated product.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine can be compared with other similar compounds, such as:
1-(3-Bromophenyl)piperidine: This compound lacks the cyclohexylpropyl group, making it less bulky and potentially less selective in its interactions.
1-(2-Bromophenyl)piperazine: This compound has a piperazine ring instead of a piperidine ring, which may alter its binding properties and biological activities.
1-Acetyl-4-[3-(1-acetyl-4-piperidinyl)propyl]piperidine: This compound has acetyl groups that can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propiedades
Número CAS |
60601-81-2 |
|---|---|
Fórmula molecular |
C23H36BrN |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
1-[2-(3-bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine |
InChI |
InChI=1S/C23H36BrN/c1-19(21-12-8-13-22(24)17-21)18-25-16-6-5-14-23(25)15-7-11-20-9-3-2-4-10-20/h8,12-13,17,19-20,23H,2-7,9-11,14-16,18H2,1H3 |
Clave InChI |
JWCONOLBQLNWAO-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1CCCC2CCCCC2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


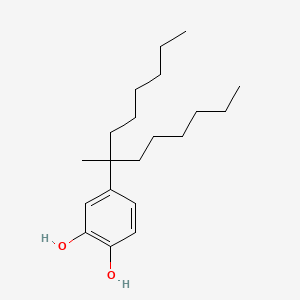
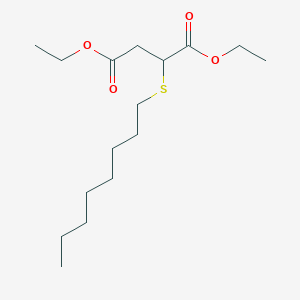
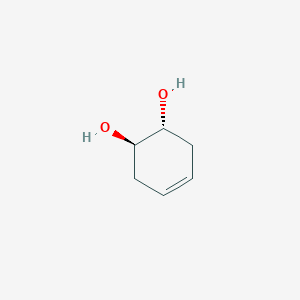
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 2-carboxy-1,4-dimethyl-, dibromide](/img/structure/B14620074.png)

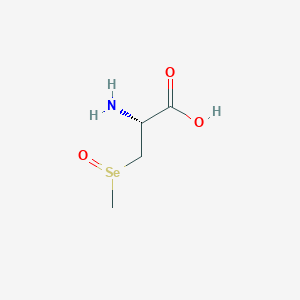
![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
